Product packaging for Dihydrochloride(Cat. No.:CAS No. 19603-97-5)

Dihydrochloride

Cat. No.: B599025
CAS No.: 19603-97-5
M. Wt: 404.691
InChI Key: FTZBBUVEKUGILP-UHFFFAOYSA-N
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Description

Puromycin Dihydrochloride is an aminonucleoside antibiotic produced by Streptomyces alboniger that inhibits protein synthesis by causing premature chain termination during translation on both prokaryotic and eukaryotic ribosomes . In life science research, it is predominantly used as a selective agent in mammalian cell culture systems for the generation and maintenance of stable cell lines expressing transfected genes . Resistance to puromycin is conferred by the expression of the pac gene, which encodes a puromycin N-acetyltransferase that inactivates the antibiotic. For effective selection, a kill curve is recommended to determine the optimal working concentration for a specific cell line, typically ranging from 0.2 to 5.0 µg/mL . This product is supplied as a sterile-filtered solution at a concentration of 10 mg/mL in HEPES buffer. This product is labeled "For Research Use Only" and is not intended for use in diagnostic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17Cl3FN3O B599025 Dihydrochloride CAS No. 19603-97-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O.2ClH/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20;;/h1-6,9H,7-8,10,20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBBUVEKUGILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678926
Record name 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19603-97-5
Record name 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Engineering for Dihydrochloride Compounds

Novel Synthetic Routes and Optimization Strategies for Dihydrochloride Formation

The synthesis of this compound compounds can be achieved through various chemical pathways, often tailored to the specific molecular structure of the target compound. Research into novel synthetic routes aims to enhance efficiency, yield, and environmental sustainability.

For instance, the synthesis of Cetirizine (B192768) this compound, a second-generation antihistamine, can be approached through at least seven different synthetic routes. researchgate.netactylis.com These methods often involve the N-alkylation of a piperazine (B1678402) derivative followed by hydrolysis and subsequent salt formation with hydrochloric acid. researchgate.net One common strategy involves the alkaline hydrolysis of an ester or amide intermediate to yield the carboxylic acid, which is then treated with HCl to form the this compound salt. researchgate.net

Another example is the synthesis of Berotralstat this compound, which is assembled from two key fragments: a carboxylic acid and a chiral dibenzylamine (B1670424). The final steps involve an amide coupling to form the molecular framework, followed by treatment with methanolic HCl to furnish the bis-HCl salt in good yield. researchgate.net Similarly, the synthesis of Dapoxetine Hydrochloride, although a mono-hydrochloride, showcases a novel stereoselective approach starting from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, which could be adapted for this compound compounds. scale-up.com

Optimization strategies often focus on screening various process variables such as solvents, temperature, pH, and molar ratios of reactants. pharmtech.com For example, in the synthesis of a gum tragacanth-acrylic acid-based hydrogel for cetirizine this compound release, a fractional factorial design approach was used to identify the most significant parameters affecting the product's swelling capacity. pharmtech.comontosight.ai

The table below summarizes various synthetic routes for this compound compounds, highlighting the diversity in starting materials and reaction types.

Target CompoundStarting MaterialsKey Reaction StepsReference
Cetirizine this compound1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, Methyl 2-(2-chloroethoxy)acetateN-alkylation, Alkaline hydrolysis, Salification with HCl researchgate.net
Cetirizine this compound2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol, 2-ChloroacetamideN-alkylation, Hydrolysis, Salification with HCl actylis.com
Berotralstat this compoundBerotralstat carboxylic acid fragment, Chiral dibenzylamine fragmentAmide coupling, Acid-base treatment with methanolic HCl researchgate.net
Amodiaquine (B18356) this compound Dihydrate4-Acetamidophenol, Diethylamine, Paraformaldehyde, 4,7-DichloroquinolineMannich reaction, Hydrolysis, Substitution, Rehydration acs.org
Nolatrexed (B128640) this compound4-Bromo-5-methylisatinConversion to methyl anthranilate, Ullmann reaction, Salification acs.org

Stereoselective Synthesis of Chiral this compound Salts

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereoselective synthesis of a specific enantiomer is critical, as different enantiomers can have vastly different biological activities.

Several strategies are employed for the stereoselective synthesis of chiral this compound salts:

Use of Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction. For example, (S)-tert-butanesulfinamide has been successfully used as a chiral auxiliary in the asymmetric synthesis of chiral amines, which are precursors to hydrochloride salts. scale-up.com This method offers high diastereoselectivity and the auxiliary can be conveniently cleaved. scale-up.com

Chiral Resolution via Diastereomeric Salts: This classical method, also known as Pasteurian resolution, involves reacting a racemic mixture of a base with a chiral acid to form diastereomeric salts. acs.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. acs.org After separation, the desired enantiomer is recovered by breaking the salt. acs.org The synthesis of (R)- and (S)-2-(aminomethyl)piperidine this compound from (S)- or (R)-lysine, respectively, involves an intramolecular ring-opening that proceeds in a stereoselective manner.

Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the synthesis of chiral aminodiols from perillaldehyde, which were then used as chiral catalysts themselves, demonstrates the potential of this approach for creating stereochemically defined precursors for this compound salts. google.com

Preparative Chiral HPLC: For some compounds, large-scale separation of enantiomers can be achieved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method was described for preparing enantiomerically pure cetirizine from its amide precursor. rsc.org

The optimization of these processes is key. For example, in the synthesis of levobupivacaine (B138063) hydrochloride, extensive investigation into solvents for recrystallization led to a product with a chemical purity of 99.90% and an enantiomeric excess (ee) value of 99.30%. acs.org

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the underlying reaction mechanisms and kinetics is fundamental to controlling and optimizing the synthesis of this compound compounds. A this compound is the salt form of a molecule with two basic centers, typically formed by reacting the free base with two equivalents of hydrochloric acid. acs.org The primary mechanism involves acid-base chemistry, where the amine groups are protonated. acs.org

The Delépine reaction provides a classic example of a mechanism leading to a primary amine hydrochloride. It involves an SN2 reaction between an alkyl halide and hexamethylenetetramine, forming a quaternary ammonium (B1175870) salt. bruker.com Subsequent acidic hydrolysis of this salt yields the primary amine hydrochloride, along with formaldehyde (B43269) and an ammonium salt. bruker.com

Kinetic studies provide quantitative insights into reaction rates and the influence of various parameters. For example, a comparative kinetic study of the oxidation of cetirizine this compound by chloramine-T, both uncatalyzed and catalyzed by Cerium(IV), was conducted. pharmafeatures.com The study found that both reactions followed first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the substrate (cetirizine this compound). pharmafeatures.com The uncatalyzed reaction showed an inverse fractional order dependence on hydrogen ion concentration, whereas the catalyzed reaction showed a fractional order dependence. pharmafeatures.com

Similarly, the kinetics of the redox reaction between naphthol green B and hydrazine (B178648) this compound were studied in an acidic medium. google.com The reaction was found to be first order in both reactants, and interestingly, the hydrogen ion concentration had no effect on the reaction rate. google.com Such studies help in deducing the rate law and proposing a plausible reaction mechanism, which is essential for process control. pharmafeatures.comgoogle.com

Impurity Profiling and Control in this compound Synthesis

The detection, identification, and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. Impurities can arise from starting materials, intermediates, byproducts of the main reaction, or degradation of the product. pharmtech.compharmtech.com

In this compound synthesis, a common impurity can be the corresponding mono-hydrochloride salt if the addition of hydrochloric acid is not precisely controlled. researchgate.netresearchgate.net For example, in the synthesis of a specific mono-HCl salt, the formation of the bis-HCl salt was identified as a key impurity. researchgate.net Real-time monitoring was crucial to terminate the reaction at the correct HCl charge amount to maximize the desired product and minimize the impurity. researchgate.netresearchgate.net

Purification techniques are essential for removing impurities. Recrystallization is a powerful method for purifying solid compounds. The process for producing 2-aminoindan (B1194107) hydrochloride involved developing a purification scheme to isolate the product in its salt form. researchgate.net In the synthesis of levobupivacaine hydrochloride, various solvents were screened to find the most suitable one for recrystallization, which ultimately allowed for the production of a high-quality product with 99.90% purity. acs.org A new synthetic method for nolatrexed this compound also highlighted the importance of purification, using a sodium sulfide (B99878) solution to efficiently remove copper catalyst residues under nearly neutral conditions. acs.org

Process Analytical Technologies (PAT) for this compound Manufacturing

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comresearchgate.net The goal is to ensure final product quality. mt.com

For this compound manufacturing, particularly during crystallization and salt formation, PAT tools are invaluable for real-time monitoring and control. acs.orgeuropeanpharmaceuticalreview.com Spectroscopic techniques are commonly employed:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and impurities in real time. researchgate.netresearchgate.net An FT-IR probe was used to monitor the formation of a hydrochloride salt, allowing for precise endpoint determination to maximize the desired mono-HCl salt and minimize the bis-HCl impurity. researchgate.netresearchgate.net Raman spectroscopy is also widely used to monitor salt formation and can provide information on polymorphic transformations during crystallization. researchgate.net

UV-Vis Spectroscopy: This technique can be used to monitor species that absorb in the ultraviolet-visible range. It has been applied in-situ using an ATR probe to collect spectral data during a reaction, with quantitative models built using off-line HPLC data for validation. americanpharmaceuticalreview.com

NMR Spectroscopy: Time-domain NMR (TD-NMR) is a promising technique for characterizing the properties of APIs, including distinguishing between salt and free base forms. jst.go.jp It has been shown to be effective for evaluating the properties of APIs with different crystalline forms. jst.go.jp

These technologies provide real-time data that enables a deeper process understanding and facilitates the development of robust control strategies, moving from traditional batch testing to real-time quality assurance. rsc.orgamericanpharmaceuticalreview.com

Scale-Up Considerations for this compound Production

Scaling up a synthetic process from the laboratory bench to industrial production is a complex, non-linear challenge. actylis.compharmafeatures.com It requires careful consideration of chemical, engineering, and safety factors to ensure the process is efficient, reproducible, and safe at a larger scale. neulandlabs.comascendiacdmo.com

Key considerations include:

Process Optimization for Scale: A synthetic route that is feasible in the lab may be unsuitable for large-scale production due to costly reagents, complex purification methods like column chromatography, or unsafe reaction conditions. actylis.compharmafeatures.com The process must be re-evaluated and optimized for manufacturing equipment. actylis.com For example, the synthesis of amodiaquine this compound dihydrate was optimized to use commercial-grade HCl and an in-situ reaction to afford the final product in excellent yield (90%) with USP quality, making it suitable for larger-scale production. acs.org

Heat Transfer and Mixing: The surface-area-to-volume ratio decreases significantly as the reactor size increases. actylis.com This makes heat management a critical issue, especially for exothermic reactions, which can be easily controlled in a small flask but may lead to dangerous temperature spikes (runaway reactions) in a large reactor. actylis.comneulandlabs.com Similarly, achieving uniform mixing in a large vessel is more challenging and can affect reaction kinetics and impurity profiles. neulandlabs.com

Crystallization and Solid-State Properties: Crystallization is a crucial step that determines the purity, particle size, and crystal form (polymorphism) of the final API. neulandlabs.com These properties can be difficult to control during scale-up and can significantly impact the drug's performance. neulandlabs.com Changes in crystal habit can affect filtration and drying efficiency. neulandlabs.com Developing a robust crystallization process at the lab scale using PAT and modeling tools is essential for a successful scale-up. acs.org

Safety and Environmental Concerns: Hazards that are manageable at the lab scale can become major safety risks in a plant. actylis.com A thorough safety data generation at the lab scale is necessary to design safe hardware and procedures for pilot or commercial scale batches. neulandlabs.com The choice of solvents and reagents must also be re-evaluated for their environmental impact and the feasibility of large-scale handling and disposal. pharmtech.com

The successful scale-up of a process for 2-aminoindan hydrochloride from an inexpensive reactant was demonstrated by tailoring reaction conditions to ensure process safety during a fast exothermic regime, followed by more severe conditions for the slower part of the reaction. researchgate.net This process was successfully scaled up 100-fold with excellent agreement between lab and pilot plant results. researchgate.net

Advanced Structural Elucidation and Solid State Characterization of Dihydrochloride Forms

Polymorphism in Dihydrochloride Compounds: Discovery and Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. rigaku.com These distinct forms, or polymorphs, of a this compound salt can exhibit varied physicochemical properties. The discovery and thorough characterization of all potential polymorphic forms are imperative to ensure the selection of the most stable and suitable form for further applications.

Recent studies on elacestrant (B1663853) this compound have expanded its known polymorphic landscape. nih.govbiorxiv.org Beyond the three previously identified forms, extensive screening using a variety of solvents and crystallization methods led to the discovery of seven new patterns, designated A through G. nih.govnih.gov This comprehensive screening highlights the principle that the number of known polymorphs for a compound is often proportional to the research effort invested. nih.gov Similarly, new crystalline polymorphs of cetirizine (B192768) this compound, termed Form I for both the dextrorotatory and levorotatory enantiomers, have been identified and distinguished from previously known forms. mtoz-biolabs.com

The characterization of these new forms involves a suite of analytical techniques. For elacestrant this compound, methods such as X-ray Powder Diffraction (XRPD), Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC) were employed for comprehensive solid-state characterization and purity analysis. nih.govbiorxiv.org

Identification of Hydrates and Solvates of this compound Salts

During polymorphism screening, it is common to identify hydrates and solvates, which are crystalline forms that incorporate water or solvent molecules into their lattice structure, respectively. researchgate.net These are often referred to as pseudopolymorphs.

In the extensive screening of elacestrant this compound, while no true solvates were identified from 40 non-conventional solvents, several samples showed significant water content and were classified as hydrated forms. nih.govnih.gov For instance, Pattern B was found to be similar to the known hydrate (B1144303) Form 3, containing approximately 5% water by weight, which corresponds to about two mole equivalents. nih.gov Pattern C was also designated as a dihydrate form. nih.gov

The stability of these forms is often dependent on environmental conditions like relative humidity (RH). Studies on elacestrant this compound revealed two initial forms, Form 1 and a mixture denoted as Form 2/3. biorxiv.orgresearchgate.net Form 1 is a stable anhydrous polymorph at 0-90% RH but undergoes an irreversible conversion to a hydrate, Form 3, at humidity levels above 90%. biorxiv.orgresearchgate.net In contrast, the Form 2/3 batch is a dynamic mixture of an anhydrous state (Form 2) and a hydrated state (Form 3), with their ratio influenced by ambient humidity. biorxiv.orgresearchgate.net The formation of the hydrate (Form 3) is prevalent in the presence of water or water/solvent mixtures, and experiments have shown that the stable anhydrous Form 1 can be reliably produced when the water content in the crystallization solvent is kept at or below 5% v/v. researchgate.net

The case of amodiaquine (B18356) this compound also demonstrates the existence of anhydrous, monohydrate, and dihydrate forms. units.it The investigation of thiamine (B1217682) hydrochloride revealed a nonstoichiometric hydrate where the water content is dependent on the surrounding water vapor pressure, yet the material largely maintains its three-dimensional molecular arrangement upon dehydration. scielo.br

Emergence of Polymorphs from Amorphous this compound Forms

Amorphous forms lack the long-range order of crystalline materials and generally possess higher free energy, which can lead to enhanced solubility but also physical instability. mdpi.comamericanpharmaceuticalreview.com This inherent instability can drive the amorphous material to crystallize into one or more polymorphic forms over time or under specific conditions.

The investigation of elacestrant this compound utilized both crystalline and amorphous starting materials for polymorphism screening. nih.govnih.gov This approach is comprehensive, as the higher energy of the amorphous state can facilitate access to different crystalline packing arrangements that might not be achievable starting from a more stable crystalline form. For instance, the new polymorph Pattern C of elacestrant this compound was only observed as a mixture when starting from the amorphous material. nih.gov

Studies on tenapanor (B611283) hydrochloride highlight the differences in crystallization tendency between an amorphous free base and an amorphous this compound salt. nih.gov While the amorphous free base was found to crystallize rapidly, the amorphous this compound salt (a-Di-HCl) demonstrated significant physical stability, showing no change in its amorphous state for over three years under various storage conditions. nih.gov This stability was attributed to its local molecular structure, which consists of an open, elongated state with limited local stacking, in contrast to the more ordered local stacking of the free base. nih.gov The present invention also provides for amorphous forms of both dextrorotatory and levorotatory cetirizine this compound, which are substantially free of their crystalline counterparts. mtoz-biolabs.com

Thermodynamic and Kinetic Interconversion of this compound Polymorphs

The interconversion between polymorphs is governed by both thermodynamics and kinetics. researcher.lifeacs.org Thermodynamics dictates which form is the most stable under a given set of conditions (e.g., temperature and pressure), while kinetics determines the rate at which a less stable (metastable) form will convert to the stable form. researcher.lifetricliniclabs.com These relationships can be categorized as either monotropic, where one form is always more stable than the other below the melting point, or enantiotropic, where the stability relationship inverts at a specific transition temperature. researcher.lifecreative-biostructure.com

In the case of elacestrant this compound, thermal analysis of the newly discovered polymorphs (Patterns B, C, E, F, and G) revealed an endothermic-exothermic event at temperatures between 136°C and 184°C, followed by melting. nih.govnih.gov This behavior indicates a conversion from these less stable forms into a more stable form (likely Form 1 or Pattern A) before melting. nih.gov This is a classic example of a kinetically controlled form converting to a thermodynamically more stable one upon receiving thermal energy. The interconversion of elacestrant this compound's Form 2 to Form 3 at relative humidity levels above 40% is another example of an environmentally driven polymorphic transformation. nih.gov

The study of buspirone (B1668070) hydrochloride polymorphs provides a clear example of an enantiotropic system, where Form I and Form II have a transition temperature of 95°C. creative-biostructure.com Below this temperature, Form I is the stable form, while above it, Form II is stable. The solvent-mediated polymorphic transformation from the metastable Form II to the stable Form I is governed by the dissolution of Form II and the subsequent nucleation and growth of Form I. tricliniclabs.comcreative-biostructure.com Kinetic modeling of such transformations is crucial for designing robust crystallization processes that consistently produce the desired polymorph. tricliniclabs.com

Interactive Data Table: Polymorphs of Elacestrant this compound

Polymorph/PatternDescriptionKey Thermal Events (DSC)Water Content (TGA/KF)Source(s)
Form 1Stable anhydrous form ('desired form')Melts ~225-226 °CAnhydrous biorxiv.orgnih.govresearchgate.net
Form 2Anhydrous component of Form 2/3 mixture-Anhydrous biorxiv.orgresearchgate.net
Form 3Hydrated form, converts from Form 1 at >90% RH-Hydrate biorxiv.orgnih.govresearchgate.net
Pattern ANew, stable anhydrous pattern, similar to Form 1Highest melt at 225-226 °C (onset)Anhydrous nih.govnih.govnih.gov
Pattern BNew pattern, similar to Form 3Converts to stable form (136-184 °C) then melts~5% wt. (~2 mol eq.) nih.govnih.govnih.gov
Pattern CNew pattern, observed from amorphous starting materialConverts to stable form (136-184 °C) then meltsDihydrate form, ~5.2% wt. nih.govnih.govnih.gov
Pattern DInitially new pattern, later identified as degradant-- nih.govnih.govnih.gov
Patterns E, F, GNew patterns identifiedConverts to stable form (136-184 °C) then meltsVaries nih.govbiorxiv.orgnih.gov

Advanced Diffraction Techniques for this compound Crystal Structure Determination

Diffraction techniques are fundamental tools for the solid-state characterization of crystalline materials. By analyzing how radiation (X-rays or electrons) is scattered by the crystal lattice, detailed information about the atomic arrangement can be obtained.

Single-Crystal X-ray Diffraction (SCXRD) and Micro-Crystal Electron Diffraction (MicroED) for this compound Analysis

Single-Crystal X-ray Diffraction (SCXRD) is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, angles, and the packing of molecules in the crystal lattice. americanpharmaceuticalreview.com The technique requires a single, high-quality crystal of sufficient size. SCXRD has been successfully used to determine the crystal structures of various hydrochloride salts, such as the hydrochloride forms of 25C-NBOH and 25E-NBOH, and the hydrochloride hydrate of 25I-NBOMe. americanpharmaceuticalreview.com It was also instrumental in studying the dehydration process of thiamine hydrochloride monohydrate, where the structures of both the hydrate and the isomorphic desolvate were determined from a single crystal. scielo.br

However, a significant limitation of SCXRD is the requirement for relatively large single crystals, which can be difficult or impossible to grow for many compounds. particle.dk This challenge has been overcome by the emergence of Micro-Crystal Electron Diffraction (MicroED). nih.govjst.go.jp MicroED is a cryo-electron microscopy method that can determine high-resolution structures from nanocrystals, often a billionth the size required for SCXRD. nih.govmtoz-biolabs.com This has been revolutionary for compounds that only form very small crystals or appear as seemingly amorphous powders. biorxiv.orgnih.gov

A notable application of MicroED was the structural elucidation of meclizine (B1204245) this compound, a compound whose crystal structure remained unknown for over 70 years because suitable single crystals for SCXRD could not be grown. nih.govnih.gov MicroED analysis of a seemingly amorphous powder revealed its 3D crystal structure, identifying two racemic enantiomers in the unit cell and detailing the hydrogen bonding and pi-stacking interactions. nih.govnih.govresearchgate.net Similarly, the crystal structure of levocetirizine (B1674955) this compound was determined directly from a crystalline powder extracted from commercial tablets using MicroED, a feat that had not been achieved for over 25 years with other methods. mtoz-biolabs.com MicroED is thus a powerful tool for solving elusive drug structures, aiding in salt selection, polymorph screening, and intellectual property protection. rigaku.comjst.go.jp

Powder X-ray Diffraction (PXRD) for Polymorphic Screening and Amorphous Content

Powder X-ray Diffraction (PXRD) is the most widely used technique for the routine analysis and identification of solid-state forms. icdd.commdpi.com It analyzes the diffraction pattern from a powder sample containing a multitude of tiny, randomly oriented crystallites. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification. mdpi.commdpi.com

PXRD is an essential tool in polymorphic screening. tricliniclabs.comamericanpharmaceuticalreview.com During screening experiments, PXRD is typically the first analytical step to determine if a new crystalline form has been produced by comparing its pattern to those of all known forms. tricliniclabs.com For example, in the study of telmisartan (B1682998) hydrochloride salts, PXRD was used to confirm the phase of the bulk powder, identify a new anhydrous polymorph (TELHCl-B) formed upon dehydration of a hydrate (TELHCl-Hyd), and analyze the solid form transformations that occurred during solubility studies. icdd.com It readily distinguishes between different polymorphs, as shown for various forms of ambroxol (B1667023) hydrochloride and cetirizine this compound. mtoz-biolabs.commdpi.com

Beyond qualitative identification, PXRD is a primary method for quantifying the amount of a specific polymorph within a mixture and for determining the amorphous content in a crystalline sample. researcher.life The intensity of the diffracted X-rays is proportional to the amount of the crystalline phase present. researcher.life For quantification of a polymorphic impurity, a calibration curve can be constructed by preparing mixtures with known weight percentages of the different polymorphs and measuring their PXRD patterns. While PXRD is considered the 'gold standard' for identifying crystalline phases, its practical lower limit for quantifying amorphous content is often around 10% w/w with standard equipment, though lower detection limits can be achieved. The technique works by deconvoluting the PXRD pattern into sharp peaks (from the crystalline portion) and a broad halo (from the amorphous portion), with the relative areas providing a measure of crystallinity.

Synchrotron X-ray Powder Diffraction for Detailed Structural Insights

Synchrotron X-ray Powder Diffraction (S-XRPD) stands as a powerful, non-destructive technique for the detailed structural analysis of this compound compounds. pharmtech.comresearchgate.net Its superiority over conventional laboratory XRPD lies in its high angular resolution, high intensity, and the ability to tune the X-ray energy, which allows for the collection of high-quality data in a fraction of the time. pharmtech.compsi.ch This enhanced data quality is instrumental in both qualitative and quantitative analyses, including the identification and quantification of different solid forms like polymorphs, solvates, and hydrates, even at very low concentrations. pharmtech.compsi.chdectris.com

The high resolution of S-XRPD enables the precise determination of unit cell parameters and space groups, which are fundamental to solving and refining crystal structures. cambridge.orgcambridge.org For instance, the crystal structure of daclatasvir (B1663022) this compound, Form N-2, was successfully refined using S-XRPD data, revealing a triclinic space group (P1) and providing detailed information about its hydrogen bonding network. cambridge.org Similarly, the structure of cariprazine (B1246890) this compound was determined from synchrotron data, highlighting the capability of S-XRPD in handling complex organic molecules. cambridge.org

Beyond routine characterization, S-XRPD is invaluable for studying dynamic processes and detecting trace impurities that could impact the stability and efficacy of a drug product. psi.chdectris.compsi.ch The technique's low limit of detection, which can be pushed down to 0.01% wt, is critical for identifying unexpected polymorphic impurities that might arise during manufacturing or storage. pharmtech.comdectris.com Furthermore, the ability to perform time-resolved studies allows for the in situ monitoring of phase transformations under various conditions. psi.chpsi.ch

The application of S-XRPD extends to the structural analysis of poorly crystalline and amorphous materials, providing insights that are often unattainable with laboratory-based methods. dectris.compsi.ch The development of high-throughput systems is further revolutionizing the use of S-XRPD in the pharmaceutical industry, allowing for rapid and reliable analysis of a large number of samples. nih.gov

Vibrational and Resonance Spectroscopies for this compound Characterization

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local molecular environment in this compound salts. frontiersin.org It provides detailed information on molecular conformation, intermolecular interactions, and can distinguish between different polymorphic forms. frontiersin.orgacs.orgtandfonline.com

13C and 15N CP-MAS (Cross-Polarization with Magic-Angle Spinning) are commonly used SSNMR techniques that provide a "fingerprint" for different solid forms. tandfonline.com These spectra are highly sensitive to the local electronic environment of the carbon and nitrogen atoms, respectively. Changes in crystal packing, hydrogen bonding, and molecular conformation between polymorphs result in distinct chemical shifts, allowing for their unambiguous identification. tandfonline.comfrontiersin.org For example, SSNMR was instrumental in characterizing the three polymorphic forms of tedisamil (B1682964) this compound. researchgate.net

SSNMR is particularly adept at analyzing hydrogen bonding, a critical interaction in hydrochloride salts. acs.orgnih.gov 1H SSNMR experiments, often combined with computational methods like density functional theory (DFT), can provide precise information on proton positions and hydrogen bond geometries. nih.gov The sensitivity of 35Cl SSNMR to the local environment of the chloride ion makes it an excellent probe for studying the nature and strength of N-H···Cl and other hydrogen bonds. acs.org The electric field gradient (EFG) and chemical shift (CS) tensors of the chlorine nucleus are sensitive to subtle changes in the surrounding structure, making 35Cl SSNMR a valuable tool for polymorph discrimination. acs.orgnih.gov

Furthermore, SSNMR can provide insights into the molecular dynamics and disorder within a crystal lattice. frontiersin.org By studying the relaxation times and line shapes, information about molecular motion and the presence of amorphous content can be obtained. This is particularly useful for characterizing complex systems like amorphous dispersions. tandfonline.com The integration of SSNMR with other techniques like X-ray diffraction provides a comprehensive understanding of the solid-state properties of this compound compounds. frontiersin.orgnih.gov

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that serve as rapid and effective tools for the solid-state characterization of this compound salts. nih.gov They provide a molecular "fingerprint" based on the vibrational modes of the molecule, which are sensitive to changes in crystal structure, polymorphism, and intermolecular interactions. nih.gov

Distinct differences in the FTIR spectra and Raman shifts are often observed between different polymorphic forms of a this compound compound. researchgate.net For instance, in the study of amodiaquine this compound, FTIR spectroscopy, in conjunction with XRPD, was used to differentiate between the starting material and recrystallized solid forms. nih.gov These spectral differences arise from variations in the molecular conformation and the hydrogen bonding network within the crystal lattice.

Vibrational spectroscopy is particularly well-suited for studying intermolecular interactions, especially hydrogen bonds, which are prevalent in hydrochloride salts. The stretching frequencies of N-H and O-H groups involved in hydrogen bonding are typically shifted to lower wavenumbers in the FTIR and Raman spectra, and the magnitude of this shift can provide an indication of the bond strength. By analyzing these spectral regions, detailed information about the hydrogen bonding patterns can be elucidated.

The combination of FTIR and Raman spectroscopy with thermal analysis techniques, such as DSC and TGA, can provide a more complete picture of solid-state transformations. researchgate.net For example, thermal micro-Raman spectroscopy has been used to monitor the dehydration, recrystallization, and formation of new crystal forms of metoclopramide (B1676508) HCl monohydrate upon heating. researchgate.net This allows for the direct correlation of spectral changes with thermal events, providing a deeper understanding of the transformation pathways.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals formed in this compound crystals upon exposure to ionizing radiation. researchgate.netrjb.ro This is particularly relevant for drugs that may be sterilized by irradiation. researchgate.netosti.gov

When this compound compounds are irradiated, free radicals can be generated through the homolytic cleavage of covalent bonds. rjb.ro ESR spectroscopy can detect these unpaired electrons and provide information about their structure, concentration, and stability. researchgate.netrjb.roosti.gov The ESR spectrum's g-value and hyperfine splitting patterns are characteristic of the specific radical species formed. pnas.orgaip.org

Studies on various irradiated hydrochloride and this compound salts have demonstrated the utility of ESR in identifying the resulting radical species. For example, in irradiated guanine (B1146940) hydrochloride dihydrate, ESR studies identified a radical formed by hydrogen addition to the C(8) position of the guanine ring. pnas.orgtandfonline.com Similarly, ESR studies on irradiated semicarbazide (B1199961) hydrochloride identified the ·N(α)H(α)−N(β)H(β)3+ radical, formed by the rupture of a C-N bond. aip.org In the case of irradiated L-cystine this compound, ESR has been used to study the resulting sulfur-centered radicals. aip.org

The concentration of free radicals, as measured by ESR, is often dependent on the absorbed radiation dose. rjb.roosti.gov Furthermore, the stability of these radicals can be monitored over time, which is crucial for assessing the long-term stability of irradiated pharmaceuticals. osti.gov Spin trapping techniques can be employed in conjunction with ESR to detect and identify short-lived or low-concentration radicals. rjb.ro These studies provide fundamental insights into the radiolysis mechanisms of this compound compounds. researchgate.net

Thermal Analysis Techniques for Solid-State Transformations (DSC, TGA, Thermomicroscopy)

Thermal analysis techniques are indispensable for characterizing the solid-state properties of this compound compounds, providing critical information about their thermal stability, polymorphism, and phase transitions. nih.govtsijournals.com The primary techniques used are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomicroscopy (or Hot-Stage Microscopy, HSM).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and the temperatures and enthalpies of solid-solid phase transitions. researchgate.nettsijournals.com For instance, DSC was used to characterize the three polymorphic forms of tedisamil this compound, revealing their thermodynamic relationships. researchgate.net The endothermic and exothermic peaks in a DSC thermogram correspond to events like melting, desolvation, or polymorphic transformations. tsijournals.comacs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is primarily used to study desolvation and decomposition processes. nih.gov For hydrated or solvated this compound salts, TGA can quantify the amount of water or solvent present in the crystal lattice. nih.gov It can also determine the temperature at which the compound begins to decompose.

Thermomicroscopy (HSM) involves observing a sample under a microscope while it is heated or cooled at a controlled rate. researchgate.nettsijournals.com This technique allows for the direct visualization of physical changes such as melting, recrystallization, and polymorphic transformations. researchgate.netresearchgate.netacs.org For example, HSM was used to observe the solid-solid transformation of β-resorcylic acid form II° to form I. acs.org The combination of HSM with other techniques like DSC and Raman spectroscopy provides a powerful approach for understanding complex phase behavior. researchgate.net

Together, these thermal analysis techniques provide a comprehensive profile of the solid-state behavior of this compound compounds. They are essential for identifying and characterizing different solid forms, understanding their relative stabilities, and predicting their behavior during manufacturing and storage. nih.govtsijournals.com

TechniqueInformation ObtainedExample Application
DSC Melting point, glass transition, transition temperatures and enthalpiesCharacterization of tedisamil this compound polymorphs researchgate.net
TGA Desolvation, decompositionQuantification of water in amodiaquine this compound dihydrate nih.gov
HSM Visual observation of melting, recrystallization, polymorphic transitionsObservation of the transformation of metoclopramide HCl monohydrate researchgate.net

Morphological Analysis of this compound Crystals

The morphology, or crystal habit, of a this compound salt refers to the external shape of its crystals. This is a critical physical property that can significantly influence bulk powder characteristics such as flowability, compaction, and dissolution rate. nih.goviqpc.com Therefore, the analysis and control of crystal morphology are important aspects of pharmaceutical development.

Several microscopy techniques are employed for morphological analysis. Scanning Electron Microscopy (SEM) provides high-resolution images of the crystal surface, revealing details about the crystal shape, size, and surface texture. dergipark.org.truobaghdad.edu.iquran.ua For example, SEM images of camylofin (B606464) this compound showed smooth surfaces, while its co-crystals exhibited a different morphology, suggesting the formation of a new solid phase. dergipark.org.tr

Light microscopy , including polarized light microscopy (PLM), is also used to observe crystal habit. uobaghdad.edu.iquran.uaresearchgate.net PLM can be used to determine if a material is crystalline and to observe its birefringence, which is an optical property of anisotropic materials. uran.ua

The morphology of a this compound crystal is influenced by its internal crystal structure and the conditions of its crystallization, such as the solvent system, temperature, and the presence of impurities or additives. researchgate.netcambridge.orgmdpi.com For instance, the crystal habit of venlafaxine (B1195380) hydrochloride was shown to be dependent on the solvent used for crystallization. cambridge.org Similarly, the morphology of glucosamine (B1671600) hydrochloride crystals varied from plate-like to flower-like aggregates depending on the crystallization conditions. mdpi.com

Computational methods, such as the Bravais-Friedel-Donnay-Harker (BFDH) model and molecular dynamics simulations, can be used to predict the crystal morphology based on the crystal structure. researchgate.netmdpi.com These predictions can then be compared with experimental observations to gain a deeper understanding of the crystal growth mechanisms. nih.govcambridge.orgresearchgate.net By understanding the factors that control crystal morphology, it is possible to engineer crystals with desired properties for improved pharmaceutical processing and performance. nih.goviqpc.com

CompoundObserved MorphologyInfluencing FactorsAnalytical Technique(s)
Camylofin this compound Smooth surfaced crystalsCo-crystallization with fumaric acidSEM dergipark.org.tr
Venlafaxine Hydrochloride Varied with solventSolvent system (isopropanol, DMSO, acetonitrile)SEM, Molecular Dynamics Simulation cambridge.org
Glucosamine Hydrochloride Plate-like, leaflike, fan-like, flower-likeAntisolvent type, temperature, concentrationSEM, POM mdpi.com
Methadone Hydrochloride Diamond shapedRecrystallization methodPLM, SEM, Confocal Microscopy uobaghdad.edu.iquran.ua
Amodiaquine this compound Different from starting material after recrystallizationRecrystallization in aliphatic alcoholsVisual observation, XRPD, FT-IR nih.gov

Crystal Engineering and Intermolecular Interactions in Dihydrochloride Systems

Rational Design of Dihydrochloride Co-crystals

The design of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has emerged as a key strategy in pharmaceutical development. nih.gov For this compound salts, this involves the careful selection of a co-former molecule that can interact with the this compound salt to form a stable co-crystal lattice.

The selection of an appropriate co-former is a critical step in the rational design of this compound co-crystals. nih.gov A successful strategy often involves utilizing knowledge-based approaches that consider hydrogen-bonding capabilities, pKa rules, and supramolecular synthon compatibility. nih.govijlpr.com The Cambridge Structural Database (CSD) is a valuable resource for identifying recurring intermolecular interaction patterns (supramolecular synthons) that can guide co-former selection. nih.govturkjps.org

One effective strategy for forming co-crystals with amine hydrochloride salts is to introduce strong hydrogen bond donors, such as neutral organic acids, to interact with the underutilized chloride ions as hydrogen bond acceptors. acs.orgnih.gov This approach has been successfully applied to create co-crystals of fluoxetine (B1211875) hydrochloride with co-formers like benzoic acid, succinic acid, and fumaric acid. acs.orgfarmaciajournal.com In these instances, the carboxylic acid group of the co-former forms a robust hydrogen bond with the chloride ion. farmaciajournal.comnih.gov

Computational methods, such as molecular docking studies, can also aid in co-former selection by predicting the binding affinity and the number of hydrogen bonds formed between the this compound salt and potential co-formers. dergipark.org.tr For example, a study on Camylofin (B606464) this compound used molecular docking to identify fumaric acid as a suitable co-former due to its favorable Glide score and the high number of predicted hydrogen bonds. dergipark.org.tr The Hansen solubility parameter (HSP) is another tool that can predict the likelihood of co-crystal formation, with compounds having similar HSPs having a higher probability of forming co-crystals. nih.gov

The table below presents examples of co-former selection for this compound salts based on different strategies.

This compound SaltCo-formerSelection StrategyResulting StoichiometryReference(s)
Camylofin this compoundFumaric AcidMolecular Docking (Glide Score and Hydrogen Bond Prediction)1:1, 1:2, 1:3 dergipark.org.tr
Fluoxetine HydrochlorideBenzoic AcidHydrogen Bond Donor for Chloride Ion1:1 acs.orgfarmaciajournal.com
Fluoxetine HydrochlorideSuccinic AcidHydrogen Bond Donor for Chloride Ion2:1 acs.orgnih.gov
Fluoxetine HydrochlorideFumaric AcidHydrogen Bond Donor for Chloride Ion2:1 farmaciajournal.comnih.gov
Promethazine HydrochlorideFumaric AcidNot specified2:1 nih.gov

Hydrogen bonds are the predominant and most crucial interactions in the formation and stabilization of this compound co-crystals. nih.govresearchgate.net The crystal structures of these co-crystals are often characterized by specific, recurring hydrogen bond patterns known as supramolecular synthons. nih.govturkjps.org A common and robust supramolecular heterosynthon involves the interaction between a carboxylic acid and a pyridine (B92270) group. nih.gov

In the context of this compound salts, a key interaction is the hydrogen bond formed between the carboxylic acid of the co-former and the chloride ion of the salt. acs.orgnih.gov This chloride ion, in turn, interacts with the protonated amine of the API, creating a stable, charge-assisted hydrogen bonding network. nih.gov For instance, in co-crystals of fluoxetine hydrochloride with dicarboxylic acids, the carboxylic acid group forms a hydrogen bond with the chloride ion. nih.gov

Van der Waals forces: These are weak, non-specific interactions that are present between all molecules. researchgate.netmdpi.com

π-π stacking: This interaction occurs between aromatic rings and is a significant stabilizing force in many crystal structures. nih.govresearchgate.net

C-H···π interactions: These are weaker hydrogen bonds where a C-H bond acts as the donor and a π-system as the acceptor. researchgate.net

The interplay of these various non-covalent forces dictates the final crystal packing and, consequently, the physicochemical properties of the co-crystal. researchgate.net The formation of a new crystalline phase with a distinct melting point, as observed through techniques like Differential Scanning Calorimetry (DSC), confirms the successful formation of a co-crystal resulting from these molecular interactions. researchgate.net

Influence of Solvent Systems on this compound Crystallization and Crystal Habit

The choice of solvent is a critical parameter in the crystallization of this compound salts, as it can significantly influence not only the polymorphic form but also the crystal habit, which describes the external shape of the crystals. mdpi.comresearchgate.net The interactions between the solute, solvent, and crystal surfaces play a pivotal role in determining the final crystalline product. nih.gov

The interaction between the solvent and the crystal surface can either enhance or inhibit the growth of specific crystal faces. nih.gov This is due to the preferential adsorption of solvent molecules onto certain crystallographic planes. nih.govresearchgate.net Polar solvents tend to be adsorbed by polar crystal faces, while non-polar solvents are attracted to non-polar faces. nih.gov

Molecular dynamics simulations can be employed to understand these interactions at a molecular level. For instance, studies on venlafaxine (B1195380) hydrochloride have shown that the interaction energies between the solvent and different crystal faces are not uniform, leading to anisotropic crystal growth and varied morphologies in different solvents. cambridge.org Similarly, for glucosamine (B1671600) hydrochloride, the strong interaction of solvent molecules with the (001) face was found to hinder the self-assembly of solute molecules on this face, thereby inhibiting its growth. mdpi.com

The surface structure of the crystal faces, including molecular alignment and roughness, also influences solvent adsorption and subsequent crystal growth. cambridge.org The competitive adsorption of solvent and solute molecules on the crystal surface is a key factor determining which faces will grow and which may even disappear from the final crystal morphology. cambridge.org

The following table summarizes the effect of different solvents on the crystal habit of selected this compound salts.

This compound SaltSolventResulting Crystal HabitReference(s)
Venlafaxine HydrochlorideIsopropanolNot specified cambridge.org
Venlafaxine HydrochlorideDimethyl SulfoxideNot specified cambridge.org
Venlafaxine HydrochlorideAcetonitrileNot specified cambridge.org
Glucosamine HydrochlorideWater + IsopropanolPlate-like, leaflike clusters, fan-like dendrites, flower-like aggregates, spherulites mdpi.com
Ceritinib (B560025) this compoundAcetone-Water (3:1)Larger, more regularly shaped crystals mdpi.com
Ceritinib this compoundEthanol-Water (3:1)Smaller, less regularly shaped crystals mdpi.com

Controlled crystallization techniques are essential for obtaining this compound crystals with desired physical properties, such as a specific polymorphic form, well-defined shape, and a narrow particle size distribution. google.comacs.org The selection of the solvent system is a primary consideration in controlling the crystallization process. mdpi.com

The solubility of the this compound salt in different solvents is a key factor. mdpi.com For instance, ceritinib this compound has high solubility in water, which is often a good solvent for crystallization. mdpi.com However, to obtain the pure form of ceritinib, crystallization is often carried out in mixtures of water and other organic solvents like acetone (B3395972) or ethanol. mdpi.comresearchgate.net

The initial saturation temperature can also influence the size and shape of the resulting crystals. researchgate.net By carefully controlling parameters such as solvent composition, temperature, and mixing rate, it is possible to direct the nucleation and growth of a specific crystalline form. researchgate.netacs.org For example, a controlled crystallization process was developed for a Bristol-Myers Squibb drug substance to produce large, well-defined crystals with a narrow particle size distribution, which in turn improved the efficiency of subsequent processing steps like filtration and drying. acs.org

Antisolvent crystallization is another technique used to control nucleation, where the addition of an antisolvent (a solvent in which the compound is poorly soluble) to a solution of the this compound salt induces precipitation. researchgate.net The mixing process and local concentration gradients at the interface between the solution and the antisolvent can lead to high supersaturation and influence the nucleation process. researchgate.net

Amorphous Solid Dispersions of this compound Salts: Formation and Characterization

Amorphous solid dispersions (ASDs) represent a promising formulation strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs, including this compound salts. mdpi.comwisc.edu In an ASD, the drug is molecularly dispersed in an amorphous state within a polymer matrix. mdpi.comwisc.edu This amorphous form has a higher free energy compared to its crystalline counterpart, leading to improved apparent solubility and dissolution rates. mdpi.comnih.gov

The formation of ASDs of this compound salts can, however, be challenging. Protonated API salts with high lattice energies have a strong tendency to crystallize from an initially formed amorphous dispersion. google.com The lattice energy increases with the charge on the ions, making the amorphization of di-protonated salts particularly difficult. google.com

Despite these challenges, various techniques have been successfully employed to prepare ASDs of this compound salts. These include:

Spray drying: This involves dissolving the drug and polymer in a common solvent and then spraying the solution into a hot gas stream to rapidly evaporate the solvent, trapping the drug in an amorphous state within the polymer matrix. acs.org

Hot-melt extrusion: In this method, the drug and polymer are mixed and heated to form a melt, which is then extruded and cooled rapidly to form the ASD. mdpi.com

Solvent evaporation: This technique involves dissolving the drug and polymer in a solvent, followed by slow evaporation of the solvent to leave behind the solid dispersion. nih.gov

Melt-quenching: This involves melting the physical mixture of the drug and polymer followed by rapid cooling. mdpi.com

The choice of polymer is crucial for the physical stability of the ASD, as the polymer helps to prevent the drug from recrystallizing during storage and dissolution. wisc.edu Common polymers used in ASDs include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). wisc.edu In some cases, a combination of a weak acid and a strong acid can facilitate the formation of ASDs of protonated APIs under milder conditions. google.com

Characterization of the resulting ASD is essential to confirm the amorphous nature of the drug and to assess its physical stability. Common characterization techniques include:

Powder X-ray Diffraction (pXRD): The absence of sharp peaks in the diffractogram indicates the amorphous nature of the material. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) of the ASD. A single Tg for the dispersion, different from that of the individual components, indicates a molecularly dispersed system. nih.govacs.org

Fourier-Transform Infrared Spectroscopy (FTIR): This can be used to investigate potential interactions, such as hydrogen bonding, between the drug and the polymer. nih.gov

Micro-Raman and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can provide further confirmation of salt formation and interactions at the molecular level. acs.org

The following table provides examples of amorphous solid dispersions of this compound salts and their characterization.

This compound SaltPolymer/CarrierPreparation MethodCharacterization TechniquesKey FindingsReference(s)
Dronedarone HydrochlorideSoluplus®Hot-melt extrusionpXRDComplete amorphization of the drug. mdpi.com
Dronedarone HydrochlorideSoluplus®Melt-quenchpXRDPhysically stable for at least three months. mdpi.com
Cimetidine (forms salt in situ)NaproxenSolvent evaporationNot specifiedFormation of dimeric co-amorphous mixtures. nih.gov
Ranitidine HydrochlorideIndomethacinNot specifiedNot specifiedInvestigated as a co-amorphous system. nih.gov
Celecoxib (forms salt in situ)Soluplus®Spray-dryingDSC, micro-Raman, NMRFormation of amorphous salt solid dispersion with a high Tg. acs.org

Crystal Defects and Imperfections in this compound Materials

The idealized, perfectly ordered crystalline lattice is a theoretical construct; real-world crystals, including those of this compound salts, invariably contain a variety of defects and imperfections. libretexts.org These deviations from the perfect periodic arrangement of atoms or ions can arise during crystal growth, from thermal fluctuations, or as a result of mechanical stress. libretexts.orgopenaccessjournals.comlkouniv.ac.in The presence and nature of these defects can profoundly influence the material's physicochemical properties, such as solubility, dissolution rate, stability, and mechanical strength. openaccessjournals.comlkouniv.ac.inresearchgate.net

Crystal defects are broadly classified based on their dimensionality: point defects (zero-dimensional), line defects (one-dimensional), and planar defects (two-dimensional). openaccessjournals.comlkouniv.ac.inwikipedia.org

Point Defects: These are localized imperfections involving a single or a few atomic sites. wikipedia.org In this compound crystals, which are ionic in nature, several types of point defects can occur:

Vacancies: These are empty lattice sites where an ion should be present but is missing. openaccessjournals.combyjus.com The formation of vacancies can alter the density and affect diffusion rates within the crystal. openaccessjournals.com

Interstitial Defects: This occurs when an ion occupies a site that is not part of the regular lattice structure, such as the space between normally occupied sites. byjus.com This type of defect can increase the local density. byjus.com

Substitutional Defects: This involves the replacement of a host ion with a foreign ion. openaccessjournals.com This can happen if impurities are present during the crystallization process. For instance, in the crystallization of (SS)-(+)-pseudoephedrine hydrochloride, the diastereomer (RS)-(-)-ephedrine hydrochloride can be incorporated as an impurity, creating substitutional defects that disrupt the hydrogen bonding network. researchgate.net

Frenkel Defects: This defect arises when an ion (typically the smaller cation) is displaced from its normal lattice position to an interstitial site, creating a vacancy at its original location. libretexts.orgbyjus.com

Line Defects (Dislocations): These are one-dimensional imperfections that extend through the crystal lattice. lkouniv.ac.in Dislocations are crucial in understanding the mechanical properties of materials, as their movement under stress leads to plastic deformation. openaccessjournals.commdpi.com The two primary types are:

Edge Dislocations: This can be visualized as the insertion of an extra half-plane of atoms into the crystal structure. wikipedia.org

Screw Dislocations: This defect creates a helical path around the dislocation line within the crystal lattice. wikipedia.org

High-resolution X-ray diffraction is a technique used to assess the crystalline quality and identify the presence of dislocations and other defects. researchgate.net

Planar Defects (Interfacial Defects): These are two-dimensional imperfections that separate different regions within a crystal or between crystals. openaccessjournals.com

Grain Boundaries: These are interfaces between adjacent crystals (grains) that have different crystallographic orientations. openaccessjournals.com They can act as barriers to dislocation movement, thereby influencing the material's strength. libretexts.org

Stacking Faults: These are errors in the sequence of atomic plane stacking. openaccessjournals.com For example, in a close-packed structure with an intended ABCABC sequence, a fault might introduce a deviation like ABABCABAB. wikipedia.org

Twin Boundaries: This is a special type of grain boundary where the atomic arrangement on one side is a mirror image of the other. open.edu

The study of crystal defects in this compound materials is essential for controlling and predicting their behavior in various applications. For example, in the development of perovskite solar cells, cystamine (B1669676) this compound has been used to passivate crystal defects and reduce lattice distortion, leading to enhanced efficiency and stability. rsc.orgresearchgate.net Similarly, understanding and controlling defects is critical in photocatalysis, as demonstrated by the engineering of defective BiOCl for the degradation of tetracycline (B611298) hydrochloride. mdpi.com

The following table summarizes research findings on the impact of specific defects in this compound and related systems:

Compound/SystemDefect TypeObserved EffectAnalytical Technique(s)
(SS)-(+)-pseudoephedrine hydrochlorideSubstitutional solid solution (incorporation of (RS)-(-)-ephedrine hydrochloride)Decreased intrinsic dissolution rate, changes in thermodynamic properties. researchgate.netDifferential Scanning Calorimetry (DSC), Stereoselective HPLC. researchgate.net
2D/3D Perovskites with Cystamine this compoundPassivation of uncoordinated Pb2+ defects, reduced lattice distortion. rsc.orgImproved crystal alignment, enhanced carrier transport, increased power conversion efficiency and stability. rsc.orgGrazing Incidence X-ray Diffraction (GIXRD), Scanning Electron Microscopy (SEM). rsc.org
Defective BiOCl for Tetracycline Hydrochloride DegradationOxygen vacancies, anisotropic lattice distortion. mdpi.comEnhanced photocatalytic activity, higher specific surface area, greater light harvesting. mdpi.comX-ray Diffraction (XRD), UV/Vis Diffuse Reflectance Spectra, Electrochemical Impedance Spectra (EIS). mdpi.com

Thermodynamic and Kinetic Stability Studies of Dihydrochloride Forms

Assessment of Relative Thermodynamic Stability of Dihydrochloride Polymorphs

The relative thermodynamic stability of polymorphs determines which form is the most stable under a given set of conditions. This is a crucial factor, as metastable forms may convert to a more stable form over time. nih.gov Studies on various this compound compounds have elucidated these stability relationships.

For instance, extensive polymorphism studies on elacestrant (B1663853) this compound identified multiple forms, with Form 1 being the most thermodynamically stable anhydrous polymorph. researchgate.net Polymorphism studies were conducted to identify hydrates, solvates, and non-solvated forms and to investigate their solid-state properties and relative thermodynamic stabilities. researchgate.net Two batches, designated Form 1 and Form 2/3, were characterized. Form 1 was found to be a stable anhydrous form at 0–90% relative humidity (RH), while the Form 2/3 batch was identified as a less stable, dynamic mixture of an anhydrous form (Form 2) and a hydrated state (Form 3) that is influenced by ambient humidity. researchgate.net The prevalence of the anhydrous Form 1 suggests it is the most suitable for development. researchgate.net

In the case of tedisamil (B1682964) this compound, three polymorphic modifications were identified and found to be enantiotropically related. nih.gov Modification II is the thermodynamically stable crystal form at 20°C. The thermodynamic transition point between Modification II and Modification I occurs between 100 and approximately 140°C. nih.gov Another phase transition was observed from Modification II to what is likely Modification III at about -180°C, with the thermodynamic transition point for Modification III to I determined to be between -9 and -6°C. nih.gov

Similarly, studies on cetirizine (B192768) this compound have identified both crystalline and amorphous forms. google.comgoogle.com The specific crystalline form designated "Form I" has been characterized and shown to be thermally stable, making it suitable for pharmaceutical formulations. google.com

The relative stability of polymorphs can be summarized by their transition temperatures and stability under specific conditions, as illustrated in the table below.

Relative Thermodynamic Stability of this compound Polymorphs
CompoundPolymorphsRelative Stability and Transition Points
Elacestrant this compoundForm 1, Form 2, Form 3 (hydrate)Form 1 is the most stable anhydrous form at 0-90% RH. Form 2/3 is a less stable mixture of anhydrous Form 2 and hydrated Form 3. researchgate.net
Tedisamil this compoundModification I, II, IIIModification II is the most stable form at 20°C. The transition from Mod II to Mod I occurs between 100-140°C. The transition from Mod III to Mod I occurs between -9 and -6°C. nih.gov

Kinetic Aspects of Polymorphic Transformations and Amorphization in this compound Compounds

While thermodynamics dictates the most stable form, kinetics governs the rate at which transformations occur. These transformations can happen through various mechanisms, including solid-state and solution-mediated pathways. improvedpharma.com The amorphous form of a drug may show different dissolution characteristics and bioavailability compared to crystalline forms. google.comgoogle.com

For elacestrant this compound, thermal analysis of several newly identified polymorphic patterns (B, C, D, E, F, and G) revealed an endothermic-exothermic event with onset temperatures between 136°C and 184°C. researchgate.net This indicates a kinetic transformation where these metastable forms convert to the most stable form before melting. researchgate.net This conversion is a critical kinetic aspect, as it suggests that under thermal stress, the less stable forms will transition to the desired stable polymorph. researchgate.net The system can only evolve towards more stable forms for thermodynamic reasons. nih.gov

The generation of amorphous this compound forms is also a key kinetic consideration. Amorphous forms, which lack a long-range ordered crystal lattice, can offer advantages like enhanced solubility. google.com Processes have been developed to prepare amorphous forms of cetirizine this compound salts, which are useful in pharmaceutical applications due to easier handling and improved solubility characteristics. google.com However, amorphous materials are thermodynamically unstable and can have a tendency to crystallize over time. The rate of this amorphization-to-crystallization process is a kinetic parameter that must be controlled to ensure product stability. For example, forming an amorphous drug-polymer salt can vastly enhance stability against crystallization. mdpi.com

The kinetics of transformation are often studied under various conditions to predict the long-term behavior of a specific polymorphic or amorphous form. Understanding these kinetic aspects is essential for selecting the appropriate solid form and defining manufacturing and storage conditions to prevent unwanted phase transitions. researchgate.net

Influence of Environmental Factors (e.g., Humidity, Temperature, Light) on this compound Stability

The stability of this compound salts is significantly influenced by environmental factors such as humidity, temperature, and light. who.int These factors can trigger polymorphic transformations, induce hydration/dehydration, and accelerate chemical degradation. stabilitystudies.in

Humidity: Humidity is a critical factor, particularly for hygroscopic compounds. Pramipexole (B1678040) this compound monohydrate shows a tendency for water sorption, especially at elevated relative humidity (RH). nih.gov While stable under ICH long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions, it absorbs significant amounts of water at RH levels of 80% or higher. nih.govfda.gov Elacestrant this compound exhibits complex behavior in response to humidity; its anhydrous Form 2 transitions to the hydrated Form 3 at humidity levels above 40% RH. nih.gov Furthermore, the stable anhydrous Form 1 irreversibly converts to the hydrate (B1144303) (Form 3) at RH levels greater than 90%. researchgate.net This necessitates careful control of humidity during manufacturing and storage to prevent the formation of the less stable hydrate form. researchgate.net Studies on cetirizine this compound also investigated the influence of humidity, concluding that the substance is stable at room temperature in the presence of humidity. ptfarm.pl

Temperature: Temperature can accelerate degradation reactions and induce phase transitions. Accelerated stability studies on sapropterin (B162354) this compound tablets were conducted at 40°C and 75% RH for six months. nih.gov These conditions revealed an increase in total impurities over time, although one formulation demonstrated greater stability with a lower increase in certain impurities. nih.gov Forced degradation studies of pramipexole performed by exposing the drug to thermal stress are used to understand its stability profile. researchgate.net

Light: Photostability is another crucial parameter. Forced degradation studies on pramipexole this compound included exposure to photolytic stress conditions to determine its susceptibility to light-induced degradation. researchgate.netnih.gov Significant degradation was observed under these conditions, highlighting the need for protective packaging for light-sensitive this compound salts. researchgate.netnih.gov

Influence of Environmental Factors on this compound Stability
CompoundFactorObserved Effect
Elacestrant this compoundHumidityForm 2 converts to hydrated Form 3 above 40% RH. Stable Form 1 converts to Form 3 above 90% RH. nih.govresearchgate.net
Pramipexole this compoundHumidityExhibits water sorption and formation of a monohydrate. nih.gov Significant water uptake occurs at ≥ 80% RH. fda.gov
Pramipexole this compoundLightSignificant degradation observed under photolytic stress conditions. researchgate.netnih.gov
Sapropterin this compoundTemperature & HumidityStorage at 40°C / 75% RH for 6 months resulted in an increase in total impurities. nih.gov
Cetirizine this compoundTemperature & HumidityFound to be stable at room temperature in both dry air and in the presence of humidity. ptfarm.pl

Mechanisms of Solid-State Decomposition in this compound Salts

Solid-state decomposition of this compound salts can occur through various chemical pathways, including hydrolysis, oxidation, and photolysis. Understanding these mechanisms is essential for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are typically employed to identify potential degradation pathways and products.

For sapropterin this compound, a stability-indicating HPLC method was used to analyze impurities after storage under accelerated conditions (40°C and 75% RH). nih.gov The study identified several degradation products. For instance, the formation of 5,6,7,8-tetrahydropterin could result from the direct cleavage of the sapropterin side chain. The total amount of impurities in one formulation increased by 78% after six months under these stress conditions, indicating significant decomposition. nih.gov

Forced degradation studies on pramipexole have shown that the compound is susceptible to hydrolysis (both acidic and basic) and oxidation. researchgate.netnih.gov Significant degradation was observed when the drug was exposed to acidic, basic, and oxidative (30% H₂O₂) stress conditions. researchgate.net The degradation products were successfully separated from the parent drug, allowing for the elucidation of the decomposition pathways. researchgate.net

Similarly, the stability of cetirizine this compound has been evaluated under various stress conditions. It was found to be unstable in 2 M HCl (acidic hydrolysis) and 0.5% H₂O₂ (oxidation). nih.gov The degradation in acidic conditions followed pseudo-first-order kinetics. nih.gov These findings indicate that hydrolysis and oxidation are key decomposition mechanisms for cetirizine this compound in the solid state when exposed to these conditions. nih.gov

In contrast, some this compound salts exhibit high stability. Pramipexole this compound monohydrate is described as a very stable compound in the solid state at ambient temperature. fda.gov Likewise, studies on cetirizine this compound in the solid state at room temperature showed it to be stable, with no formation of pharmacopoeial impurities during storage. ptfarm.pl This highlights that the susceptibility to decomposition is highly dependent on the specific molecular structure of the this compound salt and the conditions to which it is exposed.

Computational and Theoretical Chemistry Approaches for Dihydrochloride Research

Density Functional Theory (DFT) for Structure Prediction and Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating dihydrochloride systems. nih.gov By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure of molecules, providing a theoretical basis for optimizing the geometry of this compound compounds. nih.gov This quantum mechanical approach allows for the precise calculation of ground-state electronic structure parameters, including molecular orbital energies, bond lengths, bond angles, and dipole moments. nih.gov The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.gov

A key application of DFT in this compound research is the validation and refinement of experimentally determined crystal structures, often obtained from techniques like X-ray diffraction (XRD) or solid-state Nuclear Magnetic Resonance (ssNMR). nih.gov By optimizing the geometry of a crystal unit cell, DFT can confirm the energetic favorability of the observed structure. nih.govmdpi.com For instance, in a study on thiamine (B1217682) hydrochloride hydrates, periodic DFT calculations were used to optimize the geometry and calculate NMR parameters, providing a molecular-level explanation for the observed spectral changes with varying hydration levels. mdpi.com

Furthermore, DFT is instrumental in predicting the structure of this compound compounds where experimental data is unavailable. By calculating the potential energy surface, researchers can identify the most stable conformations of the molecule. This was demonstrated in a study of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, where DFT-B3LYP/6-311G++(d,p) methods were used for structural optimization, and vibrational analysis confirmed the optimized structure as a minimum on the potential energy surface. mdpi.com

The predictive power of DFT extends to understanding intermolecular interactions, which are crucial for the stability of this compound salts. For example, DFT calculations can elucidate the hydrogen-bonding patterns and other non-covalent interactions that govern the formation of co-crystals. nih.gov A hybrid method combining DFT with an empirical van der Waals correction has shown exceptional accuracy in optimizing the structure and ranking the energy of molecular crystals, with an average deviation of only 1% between experimental and calculated unit cell lengths. acs.org

Key Research Findings from DFT Studies:

Compound/SystemDFT Functional/MethodKey Findings
Thiamine hydrochloride hydratesPBE with TS dispersion correction (CASTEP)Explained differences in relative stability and changes in NMR spectra with varying hydration. mdpi.com
Dopamine and L-Dopa hydrochlorideB3LYPOptimized geometries showed good agreement with X-ray diffraction data; explored hyper-conjugative interaction energies. researchgate.net
Fluphenazine (B1673473) this compoundB3LYP/6-311++G*Investigated electronic behavior, reactivity, and spectroscopic properties. nih.gov
Tenapanor (B611283) this compoundNot specifiedSuggested an open, elongated state with local 1D stacking in the amorphous form. nih.gov
2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrileB3LYP/6-311G++(d,p)Optimized geometry and identified N-atoms as the most favorable for interacting with positively charged amino acids. mdpi.com

Molecular Dynamics (MD) Simulations of this compound Crystal Growth and Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic processes of crystal growth and intermolecular interactions in this compound systems at an atomic level. dovepress.com These simulations are crucial for understanding how these compounds crystallize from solution and how they interact with their environment, providing insights that are often difficult to obtain through experimental methods alone. dovepress.com

One of the primary applications of MD simulations in this field is to model the crystal nucleation and growth process. acs.org A significant challenge in these simulations is maintaining a constant level of supersaturation, as the depletion of solute from the solution during crystal growth can introduce artifacts. acs.org To address this, methods for constant chemical potential MD simulations have been developed, allowing for the determination of crystal nucleus size and nucleation rates under constant thermodynamic conditions. acs.org For example, a spherical variant of this method has been used to study the homogeneous nucleation of sodium chloride from its supersaturated aqueous solution. acs.org

MD simulations are also invaluable for elucidating the role of solvents in the crystallization process. By simulating the crystal morphology in different solvent systems, researchers can understand why certain crystal habits are favored under specific conditions. In a study on thiamine hydrochloride, MD simulations using the attachment energy (AE) model correctly predicted the granular and more regular crystal morphology observed experimentally in a methanol (B129727)/ethyl acetate (B1210297) solvent system compared to methanol alone. researchgate.net

Furthermore, MD simulations provide detailed information about the intermolecular interactions that govern the properties of this compound compounds. These simulations can reveal the nature and strength of hydrogen bonds, van der Waals forces, and electrostatic interactions between the this compound and other molecules, such as co-formers or solvents. researchgate.net For instance, a study on moxifloxacin (B1663623) hydrochloride in aqueous solutions combined experimental measurements with MD simulations to demonstrate the dominant solute-solvent interactions, including hydrogen bonds and dipole-dipole interactions. researchgate.net

Research Highlights from MD Simulations:

SystemSimulation MethodKey Insights
Thiamine hydrochlorideAttachment Energy (AE) modelExplained the difference in crystal morphology in different solvents. researchgate.net
Moxifloxacin hydrochloride in waterNot specifiedRevealed dominant solute-solvent interactions and the influence of the solute on water structure. researchgate.net
Ritonavir/Poloxamer amorphous solid dispersionSolvent evaporation and melt-cooling methodsInvestigated the formation and interaction mechanisms, identifying pi-alkyl and hydrogen bond interactions. dovepress.com
Esmolol hydrochlorideNot specifiedShowed that hydrogen-bonding strength with solvents influences desolvation and the resulting polymorph. figshare.com
Sodium chloride nucleationConstant chemical potential MDAllowed for the study of nucleation from a supersaturated solution at constant supersaturation. acs.org

Molecular Docking and Binding Mechanism Predictions (non-biological target-focused, e.g., co-former interactions)

Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a valuable tool in the study of this compound compounds, particularly for understanding interactions with co-formers. jscimedcentral.com This approach is instrumental in the rational design of co-crystals, which are multicomponent solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions. nih.gov

The primary goal of molecular docking in this context is to screen potential co-formers and predict their binding affinity and geometry with the this compound salt. By evaluating a range of possible co-formers in silico, researchers can prioritize candidates for experimental investigation, saving significant time and resources. The selection of a suitable co-former is often based on parameters such as the binding energy and the number and type of intermolecular interactions, especially hydrogen bonds. researchgate.netresearchgate.net

For example, in a study aiming to form co-crystals of Camylofin (B606464) this compound, molecular docking was used to screen five potential co-formers. researchgate.net Fumaric acid was identified as the most promising candidate due to its favorable Glide score of -5.21 kcal/mol and the highest number of hydrogen bonds formed with the this compound. researchgate.net Similarly, a molecular docking study on telmisartan (B1682998) identified maleic acid as a suitable co-former, with the results suggesting that specific molar ratios could successfully cluster to form cocrystals with a favorable energy conformation. nih.gov

Molecular docking can also provide insights into the binding mechanism, revealing the specific atoms and functional groups involved in the interaction. The analysis of the docked complex can highlight the importance of hydrogen bonding, π-interactions, and van der Waals forces in the formation of the co-crystal. nih.govresearchgate.net This information is crucial for understanding the stability and physicochemical properties of the resulting multicomponent solid form.

Examples of Molecular Docking in this compound Co-former Screening:

This compound CompoundCo-former(s) Screened/SelectedDocking Software/MethodKey Findings
Camylofin this compoundFumaric acid, and four othersAutoDock V4.2.6Fumaric acid showed the highest number of hydrogen bonds and a favorable Glide score of -5.21 kcal/mol. researchgate.net
TelmisartanMaleic acidAutoDock VinaSpecific molar ratios of telmisartan and maleic acid were predicted to form stable cocrystals. nih.gov
Mefenamic acidSaccharin, and othersNot specifiedSaccharin was identified as the most suitable coformer with a binding free energy of –3.1 kcal/mol. researchgate.net

Prediction of Polymorphic Landscapes and Relative Stabilities

The prediction of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development, and computational methods play a crucial role in this endeavor. bjbms.orgimprovedpharma.com For this compound compounds, understanding the polymorphic landscape is essential for ensuring the stability and performance of the final product. researchgate.netsoton.ac.uk

Crystal Structure Prediction (CSP) methods are at the forefront of computational polymorphism studies. researchgate.netsoton.ac.uk These methods aim to generate a comprehensive set of plausible crystal structures based solely on the molecular structure of the compound. bjbms.org The process typically involves generating a large number of trial crystal packings, which are then subjected to lattice energy minimization to rank their relative stabilities. bjbms.org The lowest-energy structures are considered potential polymorphs.

While lattice energy is a primary factor, the relative thermodynamic stability of polymorphs is ultimately determined by the Gibbs free energy, which includes entropic contributions. bjbms.org Therefore, more advanced CSP approaches incorporate calculations of vibrational free energy to provide a more accurate prediction of the stability order of polymorphs at different temperatures. rsc.org It has been found that vibrational free energy contributions can alter the stability ranking for approximately 10-20% of small molecule crystals at room temperature. rsc.org

Computational predictions can guide experimental screening for new polymorphs. In a study of pitolisant (B1243001) hydrochloride, CSP was used to assess the behavior of the compound and its analogues. researchgate.netsoton.ac.uk While no new forms were found through standard solution crystallization, new metastable forms were discovered through melt crystallization, and the computational predictions helped to identify possible structures for these forms. researchgate.netsoton.ac.uk

Furthermore, computational methods can be used to construct phase stability diagrams, which map the relative stability of different polymorphous forms as a function of temperature. nih.gov For xylazine (B1663881) hydrochloride, a phase stability diagram was constructed using polymorph melting data and determined transition temperatures to predict a transition temperature that was not found through direct methods. nih.gov

Computational Approaches for Polymorphism Prediction:

MethodDescriptionApplication Example
Crystal Structure Prediction (CSP)Generates and ranks possible crystal packings based on lattice energy.Used to predict the polymorphic landscapes of pitolisant hydrochloride and its analogues. researchgate.netsoton.ac.uk
Lattice DynamicsCalculates vibrational free energy to refine stability predictions.Found to change the stability ordering of polymorphs in ~10-20% of cases at room temperature. rsc.org
Thermodynamic ModelingUses experimental data (e.g., melting points, heats of solution) to construct phase diagrams and predict transition temperatures.A phase stability diagram was constructed for xylazine hydrochloride to determine the relative stability of its four polymorphous forms. nih.gov

Modeling of Spectroscopic Properties for this compound Systems

Computational modeling of spectroscopic properties provides a powerful tool for the characterization and analysis of this compound compounds. By simulating spectra and comparing them with experimental data, researchers can gain detailed insights into molecular structure, electronic transitions, and vibrational modes.

Infrared (IR) and Raman Spectroscopy: DFT calculations are widely used to predict the vibrational frequencies of molecules. nih.gov These calculated frequencies can then be correlated with experimental IR and Raman spectra to assign specific peaks to particular vibrational modes. For instance, in a study of fluphenazine this compound, DFT was used to determine the spectroscopic and vibrational assignments. nih.gov Similarly, for L-histidine methylester this compound, Raman spectroscopy was used to identify different functionalities and their vibration modes, supported by computational analysis. x-mol.net Recent advancements have also seen the development of machine learning models that can predict IR spectra directly from 3D molecular structures with high accuracy, offering a fast alternative to computationally expensive DFT calculations. arxiv.orgarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another key application of computational chemistry. acs.org DFT-based methods, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, are used to calculate NMR parameters in periodic systems, aiding in the interpretation of solid-state NMR spectra. mdpi.com For thiamine hydrochloride hydrates, GIPAW NMR calculations helped to explain the changes observed in the spectra with varying degrees of hydration. mdpi.com Computational methods can also be used to perform full spin analysis of NMR spectra, yielding accurate spectral parameters that are unique to a molecule under specific experimental conditions. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra, such as those obtained from UV-Vis spectroscopy. nih.gov These calculations can predict the wavelengths of maximum absorption and provide information about the electronic transitions involved. For fluphenazine this compound, TD-DFT was used to investigate the UV-visible spectra in various solvents. nih.gov In the case of L-histidine methylester this compound, UV-Vis-NIR spectrum analysis, complemented by computational modeling, revealed perfect transparency between 260 and 900 nm and helped to determine optical properties like the bandgap. x-mol.net

Summary of Modeled Spectroscopic Properties:

Spectroscopic TechniqueComputational MethodInformation ObtainedExample Compound
Infrared (IR) & RamanDFT, Machine LearningVibrational frequencies and mode assignmentsFluphenazine this compound, nih.gov L-histidine methylester this compound x-mol.net
Nuclear Magnetic Resonance (NMR)DFT (GIPAW), Full Spin AnalysisChemical shifts, coupling constants, structural elucidationThiamine hydrochloride hydrates, mdpi.com Diphenhydramine hydrochloride researchgate.net
UV-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Electronic transitions, absorption wavelengths, bandgapFluphenazine this compound, nih.gov L-histidine methylester this compound x-mol.net

Fundamental Chemical Applications and Material Science Contributions of Dihydrochloride Compounds

Role of Dihydrochloride Forms in Coordination Chemistry and Chelation Processes

This compound salts play a significant role in coordination chemistry, primarily due to the behavior of their constituent diamine or related ligands. When a compound containing two amine groups, such as ethylenediamine (B42938), reacts with two equivalents of hydrochloric acid, it forms a this compound salt. patsnap.com This salt form often enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its application in forming metal complexes. ontosight.ai

Ethylenediamine, a bidentate ligand, can form two coordinate bonds with a single metal ion through its nitrogen atoms, which act as Lewis bases by donating electron pairs. patsnap.com This process, known as chelation, results in the formation of a stable ring-like structure called a chelate. The chelating ability of ligands like ethylenediamine is crucial in coordination chemistry for the development of metal-based catalysts and for stabilizing metal ions. patsnap.comsolubilityofthings.com this compound compounds of bidentate or multidentate ligands are frequently used as the starting material to generate the active chelating agent in situ.

The chelation process is a type of bonding that involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. patsnap.com These ligands are called chelants or chelating agents. For instance, ethylenediamine this compound can act as a chelating agent, binding to metal ions and thereby influencing the activity of metal-dependent enzymes. patsnap.com This property is valuable in various chemical and biological systems. patsnap.com

The stability of the resulting metal complex is a key factor in coordination chemistry. The formation of chelate rings often leads to enhanced thermodynamic stability compared to complexes with monodentate ligands, an observation known as the chelate effect. This stability is critical for applications ranging from catalysis to the removal of toxic metals from biological systems. nih.govaustinpublishinggroup.com

Several this compound compounds are utilized for their chelating properties:

Ethylenediamine this compound: Widely used in the synthesis of coordination compounds and as a chelating agent itself. cymitquimica.com

N-(1-Naphthyl)ethylenediamine this compound: Employed as a reagent for the detection of metal ions due to its ability to form stable complexes with transition metals. chemimpex.com

4,7-Dihydroxy-1,10-phenanthroline hydrochloride: Its hydroxyl and nitrogen groups enable it to act as a bidentate ligand, coordinating with metal ions. ontosight.ai

Table 1: Examples of this compound Compounds in Chelation
CompoundApplication in ChelationReference
Ethylenediamine this compoundForms stable complexes with metal ions, acting as a bidentate ligand. patsnap.comsolubilityofthings.com
N-(1-Naphthyl)ethylenediamine this compoundUsed to detect transition metals through complex formation. chemimpex.com
4,7-Dihydroxy-1,10-phenanthroline hydrochlorideActs as a bidentate ligand for various metal ions. ontosight.ai
Triethylenetetramine this compoundA therapeutic drug for Wilson's disease, which involves copper chelation. nih.gov

Application in Catalysis and Chemical Transformations

This compound compounds serve as important precursors and, in some cases, as catalysts themselves in a variety of chemical transformations. Their utility in catalysis often stems from the ability of the parent amine to act as a ligand for a metal center or to function as an organocatalyst.

Precursors to Catalysts: Many this compound salts are used to generate the active catalytic species. For example, hydrazine (B178648) this compound is a precursor to polymerization catalysts. spectrumchemical.comcalpaclab.com The this compound form provides a stable, easy-to-handle source of the hydrazine ligand. Similarly, ethylenediamine this compound is crucial in coordination chemistry for developing metal-based catalysts. solubilityofthings.com The ethylenediamine ligand, once freed from its salt form, can coordinate to a metal, influencing its catalytic activity and selectivity.

Direct Catalytic Activity: In some instances, the this compound salt itself can be part of the catalytic system. For example, acid addition salts of imidazolidinones are used to catalyze various bond-forming reactions, such as those involving alpha,beta-unsaturated carbonyl compounds. google.com These chiral imidazolidinone salts can facilitate enantioselective reactions.

Synergistic Catalysis: A novel synergistic catalytic system has been reported for the Morita-Baylis-Hillman reaction, utilizing ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with copper iodide (CuI). researchgate.net In this system, the salt is converted to a neutral tertiary amine in the presence of CuI, which then participates in the catalytic cycle. researchgate.net

Heterogeneous Catalysis: Guanidine (B92328) hydrochloride, in combination with zinc iodide (ZnI2), has been shown to act as a heterogeneous catalyst for the conversion of CO2 and epoxides into cyclic carbonates under mild conditions. researchgate.net The synergistic effect of the guanidine hydrochloride and the zinc salt is crucial for the reaction to proceed effectively. researchgate.net

Catalytic Decomposition: Studies on the heterogeneous decomposition of hydrazine have shown that hydrazine this compound decomposes on an iridium on alumina (B75360) catalyst (Shell 405 catalyst) and on rhodium catalysts. dtic.mil This decomposition is a key process in certain applications, such as rocket propulsion. dtic.mil

Table 2: this compound Compounds in Catalysis
This compound CompoundRole in CatalysisType of ReactionReference
Hydrazine this compoundPrecursor to polymerization catalysts.Polymerization spectrumchemical.comcalpaclab.com
Ethylenediamine this compoundPrecursor for metal-based catalysts.Various solubilityofthings.com
Imidazolidinone acid addition saltsCatalystBond-forming reactions google.com
Ethylcarbodiimide hydrochloride (with CuI)Synergistic catalystMorita-Baylis-Hillman reaction researchgate.net
Guanidine hydrochloride (with ZnI2)Heterogeneous catalystCycloaddition of CO2 and epoxides researchgate.net
Hydrazine this compoundSubstrate for catalytic decomposition.Decomposition dtic.mil

Utilization of this compound Salts in Advanced Materials Development (e.g., Perovskite Solar Cells)

This compound salts have emerged as critical additives and components in the development of advanced materials, most notably in the field of perovskite solar cells (PSCs). These salts contribute to improved performance, stability, and film quality of the perovskite active layer.

Improving Perovskite Film Quality and Performance: The addition of certain this compound salts to the perovskite precursor solution has been shown to enhance the power conversion efficiency (PCE) and stability of PSCs. For instance:

Hydrazine this compound (N₂H₄·2HCl): When introduced into the precursor solution of tin-based perovskites, it effectively inhibits the oxidation of Sn²⁺ to Sn⁴⁺, a common issue that degrades device performance. rsc.orgresearchgate.net It also helps in controlling the crystallization process of the perovskite film. rsc.org This leads to devices with significantly improved efficiency and stability, with unencapsulated devices retaining a high percentage of their initial efficiency over extended periods. researchgate.net

1,4-Diaminobutane this compound: Mixing this compound into the perovskite precursor optimizes the performance of monolithic perovskite/silicon tandem solar cells. mater-rep.com The synergistic effects of the chloride ion and the diaminobutane component lead to improvements in both the open-circuit voltage and the fill factor. mater-rep.com

Cystamine (B1669676) this compound (CysCl): This novel organic spacer diamine molecule has been used to construct Dion-Jacobson (DJ) 2D/3D perovskites. rsc.org Its incorporation leads to high-quality perovskite films with improved crystal alignment, reduced lattice distortion, and enhanced carrier transport. rsc.org This results in a significant increase in PCE compared to control 3D perovskite devices. rsc.org

1,6-Diaminohexane this compound (1,6-DD): Introducing 1,6-DD into perovskite precursors is another strategy to fabricate efficient inverted planar perovskite solar cells. diva-portal.org

Mechanism of Action in Perovskites: The beneficial effects of this compound additives in perovskites are multifaceted. The chloride ions can influence the crystallization kinetics and passivate defects within the perovskite structure. The organic diamine component can act as a spacer, creating 2D/3D hybrid perovskite structures that often exhibit enhanced stability compared to their pure 3D counterparts. These spacers can also help in controlling crystal orientation and reducing lattice strain.

Table 3: this compound Additives in Perovskite Solar Cells
This compound AdditivePerovskite TypeEffectReference
Hydrazine this compoundTin-based mixed organic cationInhibits Sn²⁺ oxidation, controls crystallization. rsc.orgresearchgate.net
1,4-Diaminobutane this compoundPerovskite/silicon tandemImproves open-circuit voltage and fill factor. mater-rep.com
Cystamine this compound2D/3D Dion-JacobsonImproves crystal alignment, reduces lattice distortion. rsc.org
1,6-Diaminohexane this compoundInverted planarEnhances performance. diva-portal.org
Methylammonium chloride (CH₃NH₃Cl)Methylammonium lead halideUsed in the preparation of CH₃NH₃PbCl₃, allowing for morphology optimization. dyenamo.se

Mechanistic Understanding of this compound Interactions with Metal Ions and Enzymes (at a fundamental level)

The interaction of this compound compounds with metal ions and enzymes is fundamentally governed by the chemical properties of the parent molecule, typically a diamine or a related structure. The this compound salt form itself is often a stable precursor that, in solution, can dissociate to release the active chelating or inhibiting agent. patsnap.com

Interaction with Metal Ions: The primary mechanism of interaction with metal ions is chelation. patsnap.com Divalent or multivalent ligands, such as ethylenediamine derived from its this compound salt, can form multiple coordinate bonds with a single metal ion. patsnap.com The nitrogen atoms of the amine groups possess lone pairs of electrons that they can donate to the empty orbitals of a metal ion, forming a stable coordination complex. patsnap.com This interaction is a classic example of Lewis acid-base chemistry, where the metal ion is the Lewis acid (electron pair acceptor) and the ligand is the Lewis base (electron pair donor).

The stability of these complexes is influenced by factors such as the number and type of donor atoms, the size of the chelate ring formed, and the nature of the metal ion. This chelating ability is harnessed in various applications, from forming catalytic centers to sequestering toxic metal ions. solubilityofthings.comnih.gov For example, the interaction of cetirizine (B192768) this compound with metal-bound diclofenac (B195802) forms stable adducts without breaking the original coordinate bonds, demonstrating a complex interplay of interactions. researchgate.net

Interaction with Enzymes: this compound compounds can modulate enzyme activity through several mechanisms, often involving the chelation of essential metal cofactors or direct interaction with the enzyme's active site.

Enzyme Inhibition via Metal Chelation: Many enzymes are metalloenzymes, meaning they require a metal ion for their catalytic activity. acs.org Chelating agents derived from this compound salts can bind to these metal ions, removing them from the enzyme's active site and thereby inhibiting the enzyme. patsnap.com For example, ethylenediamine this compound can influence the activity of metal-dependent enzymes by sequestering the metal ions necessary for their function. patsnap.com

Direct Enzyme Inhibition: Some this compound compounds can act as direct enzyme inhibitors. For instance, dihydropyrimidine-based hydrazine this compound derivatives have been identified as potent urease inhibitors. nih.gov Molecular docking studies suggest that these compounds interact with the active site of the urease enzyme, particularly with the nickel ions essential for its catalytic activity. nih.gov The hydrazine moiety was identified as a key pharmacophore in this inhibition. nih.gov Similarly, Dorsomorphin this compound is a potent and ATP-competitive inhibitor of AMPK (AMP-activated protein kinase). medchemexpress.com Other examples include meso-1,4-Diamino-2,3-butanediol this compound, which has been shown to inhibit certain enzymes involved in metabolic pathways.

Modulation of Enzyme Activity: The interaction is not always inhibitory. In some contexts, the binding of a ligand derived from a this compound salt can modulate enzyme activity in other ways, for example, by inducing conformational changes. Studies have shown that buffers like Tris-HCl can chelate metal ions and affect the activity of metalloenzymes, highlighting the importance of the chemical environment in enzyme assays. acs.orgnih.gov

Table 4: Mechanistic Interactions of this compound Compounds
Compound/ClassTargetMechanism of InteractionReference
Ethylenediamine this compoundMetal IonsChelation via nitrogen donor atoms. patsnap.compatsnap.com
Ethylenediamine this compoundMetalloenzymesInhibition by chelation of essential metal cofactors. patsnap.com
Dihydropyrimidine-based hydrazine this compoundUreaseMixed-type inhibition, interaction with active site Ni-ions. nih.gov
Dorsomorphin this compoundAMPKPotent, selective, ATP-competitive inhibition. medchemexpress.com
meso-1,4-Diamino-2,3-butanediol this compoundMetabolic EnzymesInhibition of enzyme activity.

Buffering Capabilities of this compound Salts

This compound salts of weak bases, such as diamines, can function as effective buffering agents in aqueous solutions. A buffer system resists changes in pH upon the addition of small amounts of an acid or a base. The buffering capacity of these salts arises from the acid-base equilibrium of the protonated amine groups.

Mechanism of Buffering Action: When a this compound salt like ethylenediamine this compound (H₃N⁺-CH₂-CH₂-N⁺H₃·2Cl⁻) is dissolved in water, it can release protons (H⁺) in a stepwise manner, acting as a weak diprotic acid. patsnap.com The presence of both the protonated form (the acid) and the deprotonated form (the conjugate base) in solution creates a buffer system.

The relevant equilibria can be represented as:

[H₃N-CH₂-CH₂-NH₃]²⁺ + H₂O ⇌ [H₃N-CH₂-CH₂-NH₂]⁺ + H₃O⁺

[H₃N-CH₂-CH₂-NH₂]⁺ + H₂O ⇌ [H₂N-CH₂-CH₂-NH₂] + H₃O⁺

If a strong acid is added to the solution, the base component of the buffer (e.g., [H₂N-CH₂-CH₂-NH₂]) will accept the added protons, minimizing the decrease in pH. Conversely, if a strong base is added, the acidic component (e.g., [H₃N-CH₂-CH₂-NH₃]²⁺) will donate protons to neutralize the added hydroxide (B78521) ions, thus resisting an increase in pH. uobabylon.edu.iq

Buffer Capacity: The effectiveness of a buffer is described by its buffer capacity (β), which is a measure of the resistance of the buffer solution to pH change upon the addition of an acid or base. uobabylon.edu.iq The buffer capacity is maximal when the pH of the solution is equal to the pKa of the weak acid, meaning the concentrations of the acidic and basic forms are equal. uobabylon.edu.iq For a diprotic system like ethylenediamine this compound, there will be two regions of maximum buffer capacity, corresponding to its two pKa values.

The buffer capacity is also directly proportional to the total concentration of the buffer components. uobabylon.edu.iquomustansiriyah.edu.iq A higher concentration of the this compound salt and its conjugate bases will result in a greater ability to neutralize added acid or base.

Applications: The buffering capability of this compound salts is particularly useful in chemical and biological systems where maintaining a stable pH is crucial. patsnap.com For example, in pharmaceutical formulations, controlling the pH is often necessary for the stability and efficacy of the active pharmaceutical ingredient. patsnap.com In biochemical research, buffers are essential for maintaining the native structure and function of proteins and enzymes during experiments. acs.org However, it is important to select a buffer that does not interfere with the reaction being studied, as some buffer components, like the amine groups in Tris-HCl, can chelate metal ions and affect metalloenzyme activity. acs.orgnih.gov

Q & A

Basic: What methodologies are recommended for synthesizing dihydrochloride salts and confirming their stoichiometric ratio?

Answer:
To synthesize this compound salts, researchers should first react the base compound with hydrochloric acid (HCl) in a 2:1 molar ratio under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Confirming stoichiometry requires analytical techniques such as elemental analysis (to quantify chlorine content) and NMR spectroscopy (to identify proton environments altered by HCl binding). For example, the 2:1 ratio in dihydrochlorides like Bomedemstat this compound (GC68795) is validated via Certificates of Analysis (COA) that report purity (>99%) and structural data .

Basic: Which analytical techniques are critical for characterizing this compound structures?

Answer:
Key techniques include:

  • X-ray crystallography for crystallographic confirmation of HCl binding sites.
  • Mass spectrometry (MS) to verify molecular weight, as seen in PAβN this compound (GC32063) with a specified molecular formula .
  • High-performance liquid chromatography (HPLC) to assess purity (>98–99.5% in compounds like Dexpramipexole this compound) .
  • Thermogravimetric analysis (TGA) to evaluate HCl stability under thermal stress .

Basic: How does the solubility profile of this compound salts influence experimental design?

Answer:
Dihydrochlorides are typically more water-soluble than their freebase counterparts due to ionic interactions. Researchers must:

  • Optimize solvent systems (e.g., aqueous buffers for NUCC-390 this compound, GC39573) .
  • Adjust pH to prevent precipitation, as excess HCl may alter reaction kinetics.
  • Refer to safety data sheets (SDS) for solubility limits; for example, Diphenidol hydrochloride requires storage in tightly sealed containers to avoid hygroscopic degradation .

Basic: What safety protocols are essential when handling this compound compounds?

Answer:

  • Glove selection : Use chemically resistant gloves (e.g., nitrile) with tested penetration times, as unspecified materials may fail (e.g., Diphenhydramine hydrochloride SDS) .
  • Storage : Follow SDS guidelines (e.g., tightly sealed containers for Diphenidol hydrochloride to prevent moisture absorption) .
  • Ventilation : Use fume hoods for volatile dihydrochlorides like N,N,N',N'-Tetramethyl-p-phenylenediamine this compound, which may release irritants .

Advanced: How can researchers validate analytical methods for quantifying dihydrochlorides in complex matrices (e.g., soil)?

Answer:
A robust validation framework includes:

  • Method suitability testing : As demonstrated in soil studies for Tilorone this compound, validate GC-FID parameters (e.g., column type, detector sensitivity) to ensure resolution from interfering compounds .
  • Recovery assays : Spike known concentrations into matrices and compare measured vs. theoretical values.
  • Cross-validation : Align results with pharmacopeial standards (e.g., SPhU, Ph. Eur.) .

Advanced: How should stability studies be designed to assess this compound degradation under varying storage conditions?

Answer:

  • Stress testing : Expose compounds to heat, light, and humidity (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC.
  • Kinetic modeling : Calculate degradation rates using Arrhenius equations, as suggested in studies on Enisamium iodide and Tilorone this compound .
  • SDS compliance : Adhere to storage guidelines (e.g., airtight containers for α-Methylhistamine this compound to prevent oxidation) .

Advanced: How does the stoichiometric ratio of HCl impact the biological activity of this compound compounds?

Answer:
The 2:1 HCl ratio enhances solubility and bioavailability, directly influencing pharmacological effects. For example:

  • Bomedemstat this compound (GC68795) increases H3K4/H3K9 methylation, altering gene expression in cancer cells .
  • NUCC-390 this compound (GC39573) induces CXCR4 receptor internalization, contrasting with monohydrochloride analogs .
    Comparative studies using isogenic compounds (e.g., hydrochloride vs. This compound) are critical to isolate HCl-specific effects .

Advanced: What strategies resolve contradictions in this compound degradation data across studies?

Answer:

  • Method harmonization : Standardize protocols (e.g., GC-FID parameters in soil studies ).
  • Meta-analysis : Cross-reference degradation rates with environmental variables (e.g., pH, microbial activity) from disparate studies.
  • Error source identification : Investigate impurities (e.g., batch-specific variances in PAβN this compound purity >98% ) or instrument calibration drift.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.